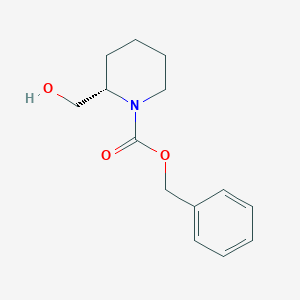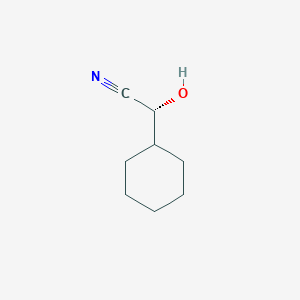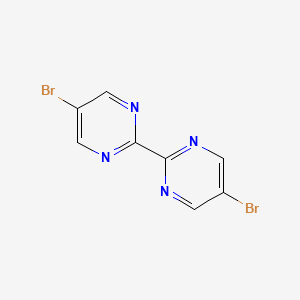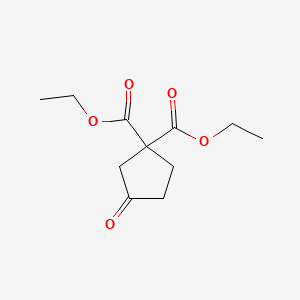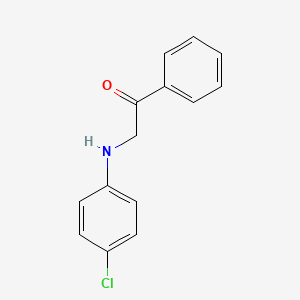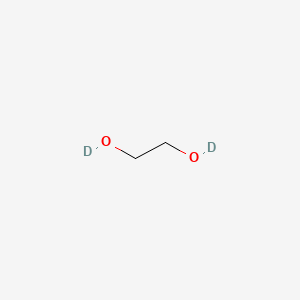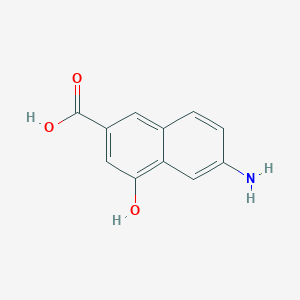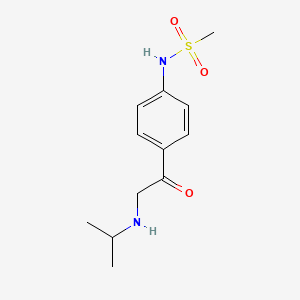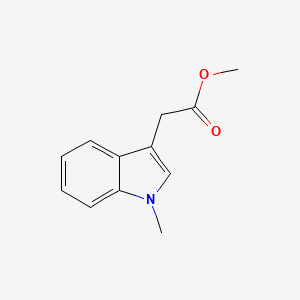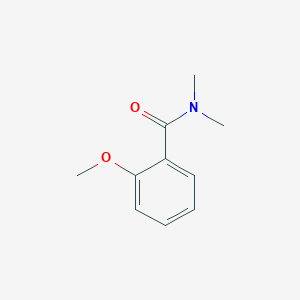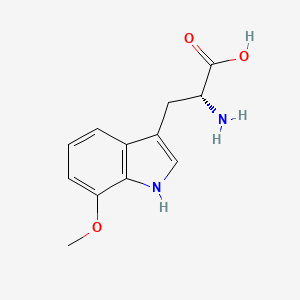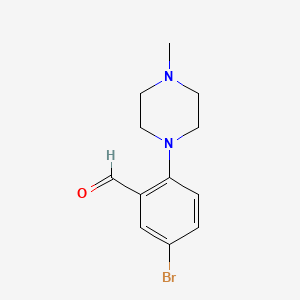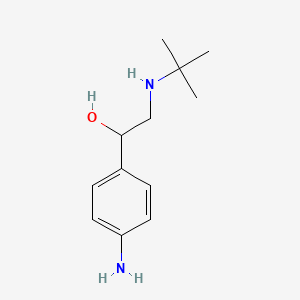
1-(4-Aminophenyl)-2-(tert-butylamino)ethanol
Übersicht
Beschreibung
1-(4-Aminophenyl)-2-(tert-butylamino)ethanol, also known as ABE, is a chemical compound that has been of interest to researchers due to its potential applications in various scientific fields. ABE is a tertiary amine with a hydroxyl group and an amino group attached to an aromatic ring.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminophenyl)-2-(tert-butylamino)ethanol has been studied for its potential applications in various scientific fields. In the field of organic chemistry, 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol has been used as a chiral auxiliary in the asymmetric synthesis of various compounds. In the field of pharmacology, 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol has also been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol is not fully understood, but it is believed to act as a modulator of various signaling pathways. 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol has been shown to activate the Akt signaling pathway, which is involved in cell survival and proliferation. 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
1-(4-Aminophenyl)-2-(tert-butylamino)ethanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol can induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol has also been shown to have anti-inflammatory effects and neuroprotective effects in animal models. 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol has been shown to increase dopamine and serotonin levels in the brain, suggesting potential applications for the treatment of depression and other mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol in lab experiments is its high purity and yield. 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol is also relatively stable and easy to handle. However, one limitation of using 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol is its potential toxicity, which requires careful handling and disposal. 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol is also relatively expensive, which may limit its use in large-scale experiments.
Zukünftige Richtungen
Future research on 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol could focus on its potential applications in drug delivery and as a therapeutic agent for various diseases. Further studies on the mechanism of action of 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol could also provide insights into its potential applications. Additionally, studies on the toxicity and safety of 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol could facilitate its use in clinical trials. Overall, 1-(4-Aminophenyl)-2-(tert-butylamino)ethanol has shown promise as a versatile compound with potential applications in various scientific fields.
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)-2-(tert-butylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-12(2,3)14-8-11(15)9-4-6-10(13)7-5-9/h4-7,11,14-15H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNGLIDDDBAGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447249 | |
| Record name | 1-(4-aminophenyl)-2-(tert-butylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-2-(tert-butylamino)ethanol | |
CAS RN |
56138-70-6 | |
| Record name | 1-(4-aminophenyl)-2-(tert-butylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



